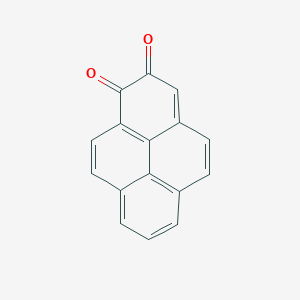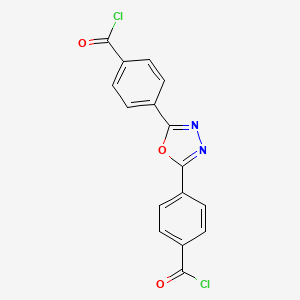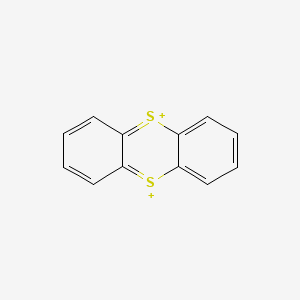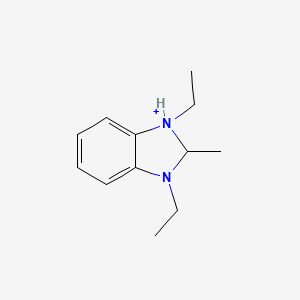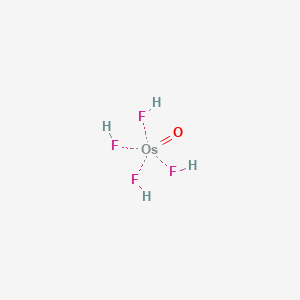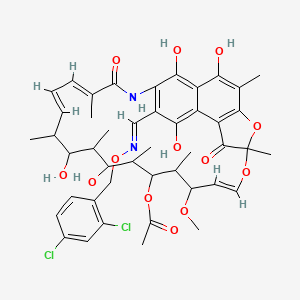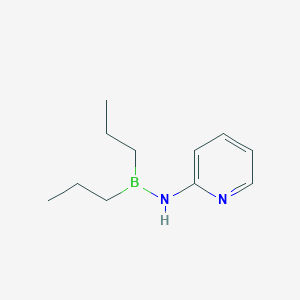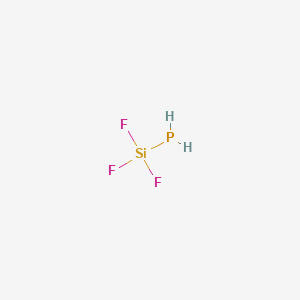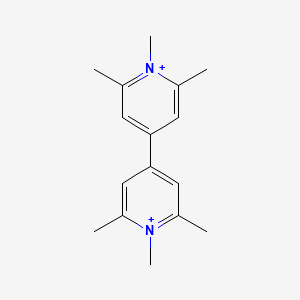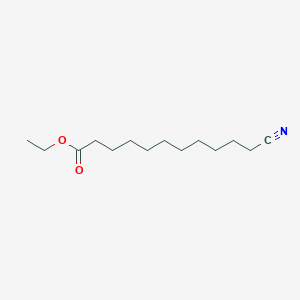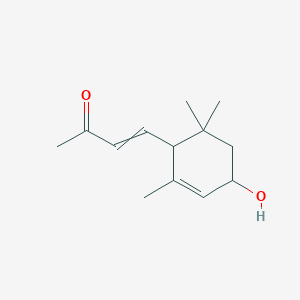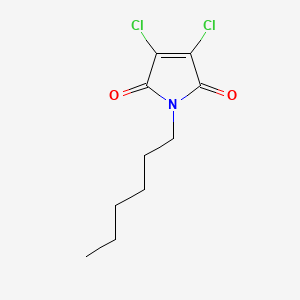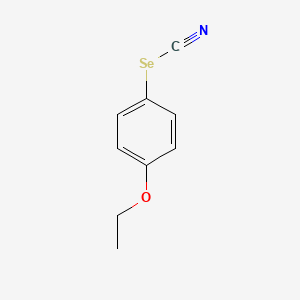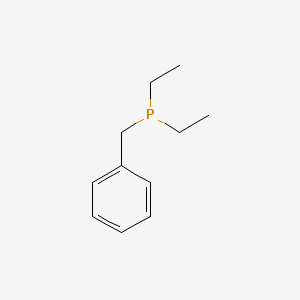
Phosphine, diethyl(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, diethyl(phenylmethyl)- is an organophosphorus compound that features a phosphorus atom bonded to two ethyl groups and a phenylmethyl group. This compound belongs to the class of tertiary phosphines, which are widely used in various chemical reactions and industrial applications due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diethyl(phenylmethyl)- typically involves the reaction of chlorophosphines with Grignard reagents. For example, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the control of temperature to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of phosphine, diethyl(phenylmethyl)- may involve large-scale reactions using similar synthetic routes. The process is scaled up to accommodate the demand for this compound in various applications, ensuring that the reaction conditions are carefully monitored to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, diethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Aplicaciones Científicas De Investigación
Phosphine, diethyl(phenylmethyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of phosphine, diethyl(phenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in catalytic processes and influencing the reactivity of the metal. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphine, diethyl(phenylmethyl)- include other tertiary phosphines such as:
- Triethylphosphine
- Triphenylphosphine
- Dimethylphenylphosphine
Uniqueness
Phosphine, diethyl(phenylmethyl)- is unique due to its specific combination of ethyl and phenylmethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other tertiary phosphines may not be as effective .
Propiedades
Número CAS |
41268-70-6 |
|---|---|
Fórmula molecular |
C11H17P |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
benzyl(diethyl)phosphane |
InChI |
InChI=1S/C11H17P/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clave InChI |
KAMCEHJUSMHEMI-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


